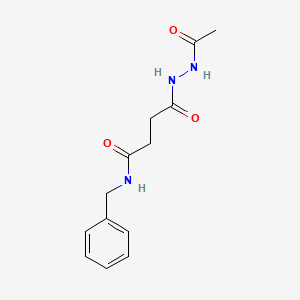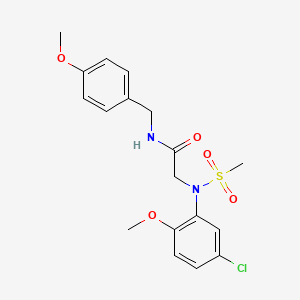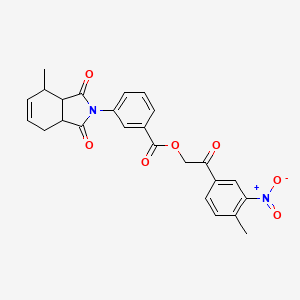![molecular formula C14H17NO2S2 B3935477 N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide](/img/structure/B3935477.png)
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide
描述
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide, also known as TAK-915, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. TAK-915 is a selective antagonist of the GABA-A alpha-5 receptor subtype, which plays a crucial role in cognitive processes such as learning and memory.
作用机制
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide selectively antagonizes the GABA-A alpha-5 receptor subtype, which is predominantly expressed in the hippocampus and cerebral cortex, brain regions that are critical for learning and memory processes. By blocking the activity of this receptor subtype, this compound enhances the activity of excitatory neurons, leading to improved cognitive function.
Biochemical and physiological effects:
Studies have shown that this compound improves cognitive function in animal models of cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. Additionally, this compound has been shown to enhance cognitive function in healthy individuals. This compound has also been shown to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide is its selectivity for the GABA-A alpha-5 receptor subtype, which reduces the risk of off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide. One area of research is the investigation of the long-term effects of this compound on cognitive function and behavior. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound. Another area of research is the development of novel compounds that target the GABA-A alpha-5 receptor subtype with improved pharmacokinetic properties and solubility. Finally, the potential use of this compound in combination with other cognitive enhancers or drugs for the treatment of cognitive disorders should be explored.
In conclusion, this compound is a promising compound with potential therapeutic applications in cognitive disorders. Its selective antagonism of the GABA-A alpha-5 receptor subtype has been shown to improve cognitive function in animal models and healthy individuals. Further research is needed to determine the optimal dosing regimen and potential side effects of this compound, as well as its potential use in combination with other drugs for the treatment of cognitive disorders.
科学研究应用
N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease, schizophrenia, and autism spectrum disorder. The selective antagonism of the GABA-A alpha-5 receptor subtype by this compound has been shown to improve cognitive function in animal models of these disorders. Additionally, this compound has been studied for its potential use as a cognitive enhancer in healthy individuals.
属性
IUPAC Name |
N-(1-hydroxybutan-2-yl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-2-13(8-16)15(7-11-3-5-18-9-11)14(17)12-4-6-19-10-12/h3-6,9-10,13,16H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZAEYSMFYTDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CSC=C1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(acetylamino)-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935403.png)
![9-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B3935406.png)
![2-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B3935415.png)
![1-(1,3-benzodioxol-5-yl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B3935421.png)

![ethyl 4-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3935435.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]alaninamide](/img/structure/B3935441.png)
![4-{[(2-ethoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935456.png)
![ethyl 4-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B3935469.png)

![4-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935492.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide](/img/structure/B3935495.png)